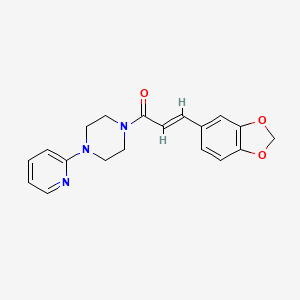

3-amino-N-(2,4-dichlorophenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

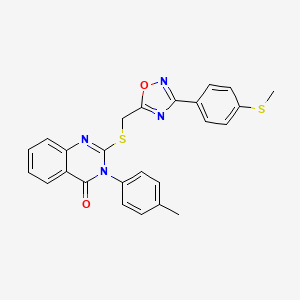

“3-amino-N-(2,4-dichlorophenyl)benzamide” is a biochemical used for proteomics research . It has a molecular formula of C13H10Cl2N2O and a molecular weight of 281.14 .

Synthesis Analysis

The synthesis of dichlorobenzamide derivatives, which include “3-amino-N-(2,4-dichlorophenyl)benzamide”, involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-amino-N-(2,4-dichlorophenyl)benzamide” are not fully detailed in the search results. It is known to be a solid , but other properties such as melting point, boiling point, solubility, etc., are not provided.Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, which are structurally similar to 3-amino-N-(2,4-dichlorophenyl)benzamide, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have also been found to exhibit anti-inflammatory properties . This suggests that 3-amino-N-(2,4-dichlorophenyl)benzamide could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have shown anticancer activity . Therefore, 3-amino-N-(2,4-dichlorophenyl)benzamide could potentially be used in cancer treatment research.

Anti-HIV Activity

Indole derivatives have demonstrated anti-HIV activity . This suggests that 3-amino-N-(2,4-dichlorophenyl)benzamide could potentially be used in the development of new HIV treatments.

Antioxidant Activity

Benzamide compounds, which include 3-amino-N-(2,4-dichlorophenyl)benzamide, have been found to possess antioxidant activity . This suggests that 3-amino-N-(2,4-dichlorophenyl)benzamide could potentially be used in the development of new antioxidant treatments.

Antibacterial Activity

Benzamide compounds have also been found to exhibit antibacterial activity . This suggests that 3-amino-N-(2,4-dichlorophenyl)benzamide could potentially be used in the development of new antibacterial treatments.

Pest Control

Research has explored the use of substituted benzamides, including compounds related to 3-amino-N-(2,4-dichlorophenyl)benzamide, in controlling insect pests like the boll weevil. These studies focus on the effectiveness of these compounds in causing progeny reduction and mortality in insects.

Antimalarial Activity

Indole derivatives have shown antimalarial activity . This suggests that 3-amino-N-(2,4-dichlorophenyl)benzamide could potentially be used in the development of new antimalarial treatments.

Mécanisme D'action

Target of Action

It is known that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to affect a broad range of biochemical pathways due to their diverse biological activities .

Result of Action

Compounds with similar structures have shown a wide range of biological activities, indicating that they may have diverse molecular and cellular effects .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

Propriétés

IUPAC Name |

3-amino-N-(2,4-dichlorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-4-5-12(11(15)7-9)17-13(18)8-2-1-3-10(16)6-8/h1-7H,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNBIVMNNQDVJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2,4-dichlorophenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2420769.png)

![3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2420770.png)

![2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2420771.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2420776.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2420777.png)

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2420782.png)